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molecular formula C9H18ClNO2 B1222373 (2-(Methacryloyloxy)ethyl)trimethylammonium chloride CAS No. 5039-78-1

(2-(Methacryloyloxy)ethyl)trimethylammonium chloride

Cat. No. B1222373
M. Wt: 207.7 g/mol
InChI Key: RRHXZLALVWBDKH-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Patent
US09180086B2

Procedure details

The crosslinked copolymer of acrylamide and of methacryloyloxyethyltrimethylammonium chloride used according to the invention is more particularly a copolymer obtained by copolymerization of acrylamide and of dimethylaminoethyl methacrylate quaternized with methyl chloride, followed by crosslinking with an olefinically unsaturated compound, in particular methylenebisacrylamide. A crosslinked acrylamide/methacryloyloxyethyltrimethylammonium chloride copolymer (about 50/50 by weight) in the form of a dispersion is more particularly used. This dispersion is sold under the name Salcare SC92 by the company Ciba.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([NH2:5])(=[O:4])[CH:2]=[CH2:3].[Cl-].[C:7]([O:12][CH2:13][CH2:14][N+:15](C)([CH3:17])[CH3:16])(=[O:11])[C:8]([CH3:10])=[CH2:9]>>[C:1]([NH2:5])(=[O:4])[CH:2]=[CH2:3].[C:7]([O:12][CH2:13][CH2:14][N:15]([CH3:17])[CH3:16])(=[O:11])[C:8]([CH3:10])=[CH2:9] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)(=O)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].C(C(=C)C)(=O)OCC[N+](C)(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C=C)(=O)N
Name
Type
product
Smiles
C(C(=C)C)(=O)OCCN(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09180086B2

Procedure details

The crosslinked copolymer of acrylamide and of methacryloyloxyethyltrimethylammonium chloride used according to the invention is more particularly a copolymer obtained by copolymerization of acrylamide and of dimethylaminoethyl methacrylate quaternized with methyl chloride, followed by crosslinking with an olefinically unsaturated compound, in particular methylenebisacrylamide. A crosslinked acrylamide/methacryloyloxyethyltrimethylammonium chloride copolymer (about 50/50 by weight) in the form of a dispersion is more particularly used. This dispersion is sold under the name Salcare SC92 by the company Ciba.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([NH2:5])(=[O:4])[CH:2]=[CH2:3].[Cl-].[C:7]([O:12][CH2:13][CH2:14][N+:15](C)([CH3:17])[CH3:16])(=[O:11])[C:8]([CH3:10])=[CH2:9]>>[C:1]([NH2:5])(=[O:4])[CH:2]=[CH2:3].[C:7]([O:12][CH2:13][CH2:14][N:15]([CH3:17])[CH3:16])(=[O:11])[C:8]([CH3:10])=[CH2:9] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)(=O)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].C(C(=C)C)(=O)OCC[N+](C)(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C=C)(=O)N
Name
Type
product
Smiles
C(C(=C)C)(=O)OCCN(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09180086B2

Procedure details

The crosslinked copolymer of acrylamide and of methacryloyloxyethyltrimethylammonium chloride used according to the invention is more particularly a copolymer obtained by copolymerization of acrylamide and of dimethylaminoethyl methacrylate quaternized with methyl chloride, followed by crosslinking with an olefinically unsaturated compound, in particular methylenebisacrylamide. A crosslinked acrylamide/methacryloyloxyethyltrimethylammonium chloride copolymer (about 50/50 by weight) in the form of a dispersion is more particularly used. This dispersion is sold under the name Salcare SC92 by the company Ciba.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([NH2:5])(=[O:4])[CH:2]=[CH2:3].[Cl-].[C:7]([O:12][CH2:13][CH2:14][N+:15](C)([CH3:17])[CH3:16])(=[O:11])[C:8]([CH3:10])=[CH2:9]>>[C:1]([NH2:5])(=[O:4])[CH:2]=[CH2:3].[C:7]([O:12][CH2:13][CH2:14][N:15]([CH3:17])[CH3:16])(=[O:11])[C:8]([CH3:10])=[CH2:9] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)(=O)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].C(C(=C)C)(=O)OCC[N+](C)(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C=C)(=O)N
Name
Type
product
Smiles
C(C(=C)C)(=O)OCCN(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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